Cdr 87-209 was developed as part of research aimed at enhancing the efficacy of existing antimalarial drugs. Its classification falls under organic compounds with notable pharmacological properties, specifically targeting Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound's development was influenced by the need to address chloroquine resistance observed in malaria treatments .
The synthesis of Cdr 87-209 involves multiple steps, beginning with the formation of the core dipyrido structure. Key methods include:
The industrial production of Cdr 87-209 requires scaling up these laboratory methods while ensuring consistent quality through stringent quality control measures.
Cdr 87-209 undergoes several types of chemical reactions that are crucial for its functionalization:
Common reagents used in these reactions include oxidizing agents like copper(II) chloride and reducing agents such as iron(II) sulfate heptahydrate.
The mechanism of action of Cdr 87-209 involves its interaction with molecular targets within the Plasmodium falciparum cells. It primarily exerts its effects by binding to specific proteins or enzymes involved in the parasite's metabolism, leading to altered cellular processes that can reverse chloroquine resistance. This binding alters the uptake mechanisms of chloroquine, enhancing its accumulation within the parasite .
Cdr 87-209 exhibits several notable physical properties:
Chemical properties include reactivity with nucleophiles and electrophiles, which are essential for its role in biological interactions.
Cdr 87-209 has significant potential applications in medicinal chemistry, particularly in:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: